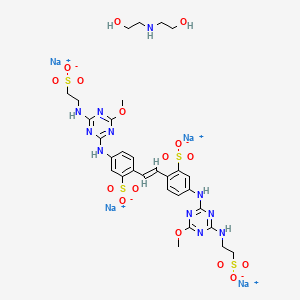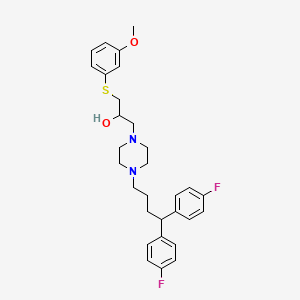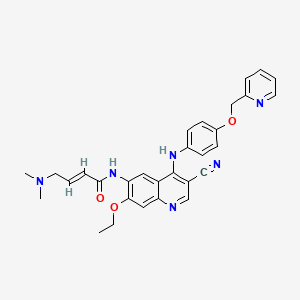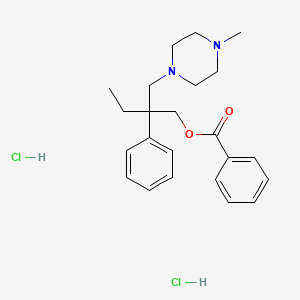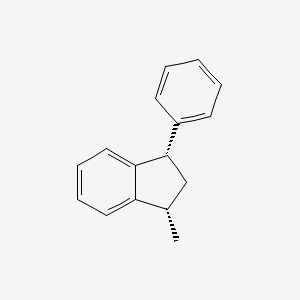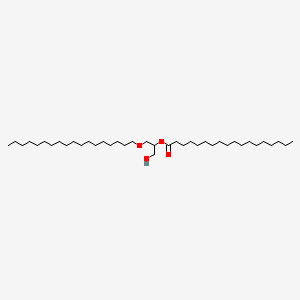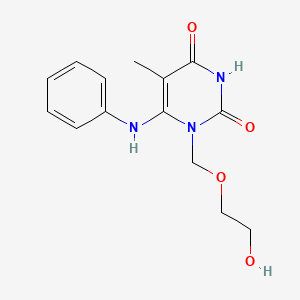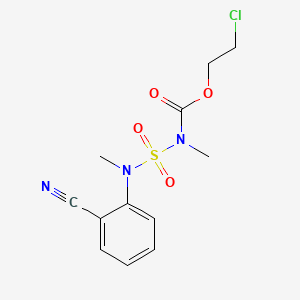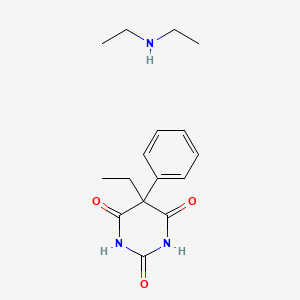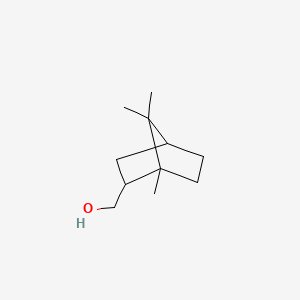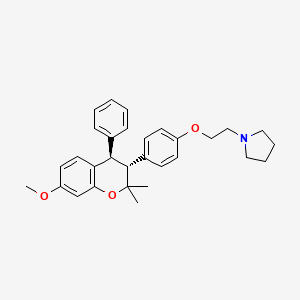
Pyrrolidine, 1-(2-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)phenoxy)ethyl)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-(2-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)phenoxy)ethyl)-, (E)- is a complex organic compound with the molecular formula C30H35NO3 and a molecular weight of 457.6038 . This compound features a pyrrolidine ring attached to a benzopyran structure, which is further substituted with various functional groups, making it a molecule of interest in various scientific fields.
Métodos De Preparación
The synthesis of Pyrrolidine, 1-(2-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)phenoxy)ethyl)-, (E)- involves multiple steps, typically starting with the preparation of the benzopyran coreThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-(2-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)phenoxy)ethyl)-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism by which Pyrrolidine, 1-(2-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)phenoxy)ethyl)-, (E)- exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
When compared to similar compounds, Pyrrolidine, 1-(2-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)phenoxy)ethyl)-, (E)- stands out due to its unique combination of functional groups and structural features. Similar compounds include other benzopyran derivatives and pyrrolidine-containing molecules, each with their own distinct properties and applications .
Propiedades
Número CAS |
84394-37-6 |
|---|---|
Fórmula molecular |
C30H35NO3 |
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
1-[2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-4-phenyl-3,4-dihydrochromen-3-yl]phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C30H35NO3/c1-30(2)29(23-11-13-24(14-12-23)33-20-19-31-17-7-8-18-31)28(22-9-5-4-6-10-22)26-16-15-25(32-3)21-27(26)34-30/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m1/s1 |
Clave InChI |
RFZHECCLLAJHFT-WDYNHAJCSA-N |
SMILES isomérico |
CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5)C |
SMILES canónico |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


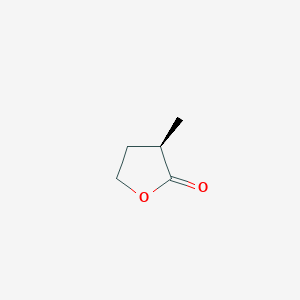

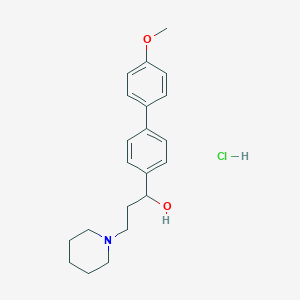
![(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid](/img/structure/B15194070.png)
